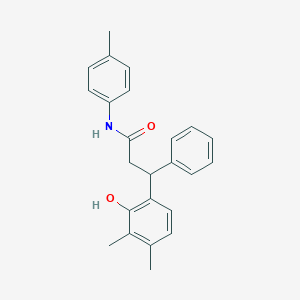
3-methoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
Vue d'ensemble
Description
3-methoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol, also known as MMPP, is a synthetic compound with potential therapeutic applications. It belongs to the class of phenols and pyrazoles, which have been extensively studied for their biological activities. MMPP has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 3-methoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol involves the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer development. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. This compound also activates the Nrf2-ARE pathway, which regulates the expression of antioxidant enzymes. Moreover, this compound inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer development.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide-stimulated macrophages. This compound has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide in various tissues. Moreover, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol in lab experiments include its potent anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for further investigation. Moreover, this compound has a relatively simple synthesis method and can be easily modified to enhance its biological activities. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of pharmacokinetic and pharmacodynamic data.
Orientations Futures
There are several future directions for the investigation of 3-methoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol. Firstly, the pharmacokinetic and pharmacodynamic properties of this compound need to be studied to determine its safety and efficacy in vivo. Secondly, the structure-activity relationship of this compound needs to be explored to identify more potent derivatives. Thirdly, the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and oxidative stress need to be investigated further. Finally, the development of novel drug delivery systems for this compound could enhance its bioavailability and therapeutic efficacy.
Applications De Recherche Scientifique
3-methoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been found to exhibit anticancer activity by inducing apoptosis and inhibiting tumor growth in vitro and in vivo.
Propriétés
IUPAC Name |
3-methoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-15(22-3)10-9-14(17(11)21)16-18(12(2)19-20-16)23-13-7-5-4-6-8-13/h4-10,21H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIHFIMJONRYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=NNC(=C2OC3=CC=CC=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3966331.png)
![2-{4-[(4-{[(3R)-3-hydroxy-1-pyrrolidinyl]methyl}-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}isonicotinonitrile bis(trifluoroacetate) (salt)](/img/structure/B3966337.png)
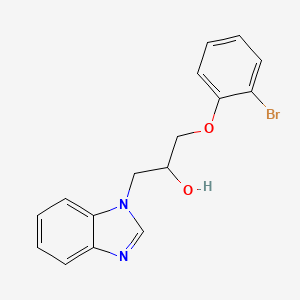

![4-[(benzylamino)methylene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3966366.png)
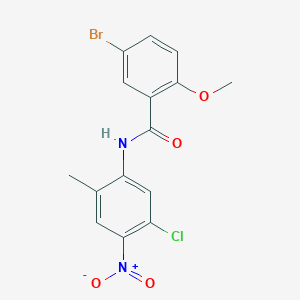
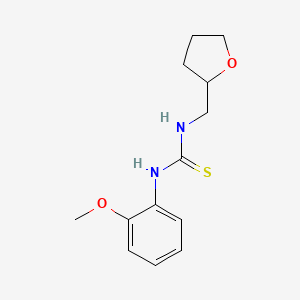
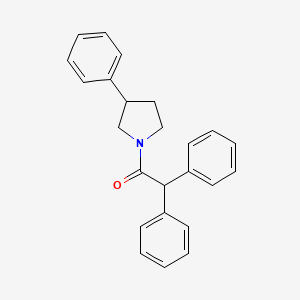
![6-amino-3-tert-butyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3966393.png)
![N-cyclohexyl-4-fluoro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3966400.png)
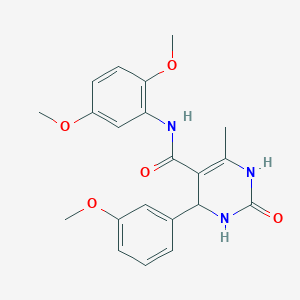
![2-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3966424.png)
![4-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,2,3-benzenetriol](/img/structure/B3966428.png)
